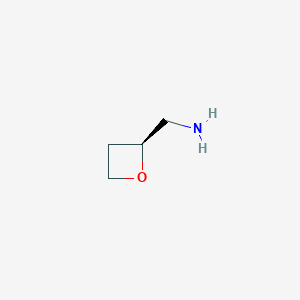

(S)-Oxetan-2-ylmethanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2S)-oxetan-2-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO/c5-3-4-1-2-6-4/h4H,1-3,5H2/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDEFNAHLCTUWAH-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H]1CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

87.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091328-57-1 | |

| Record name | 1-[(2S)-oxetan-2-yl]methanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Emergence of a Privileged Scaffold

An In-depth Technical Guide to (S)-Oxetan-2-ylmethanamine: A Key Building Block in Modern Drug Discovery

This guide provides an in-depth technical overview of this compound, a chiral building block of increasing importance in the pharmaceutical industry. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the molecule's structure, properties, synthesis, and critical role in contemporary drug design, moving beyond a simple data summary to explain the scientific rationale behind its utility and application.

This compound (CAS: 2091328-57-1) is a chiral primary amine featuring a strained four-membered oxetane ring.[1] While the inherent ring strain might suggest instability, the oxetane motif is remarkably robust and offers a unique constellation of physicochemical properties that have captured the attention of medicinal chemists.[1] Its incorporation into molecular scaffolds can significantly enhance aqueous solubility, metabolic stability, and three-dimensionality—key attributes in optimizing drug candidates.[1][2][3]

This compound is not merely a theoretical curiosity; it serves as a crucial intermediate in the synthesis of advanced pharmaceutical agents, most notably in the development of glucagon-like peptide-1 (GLP-1) receptor agonists used in the treatment of diabetes.[1][4][5] This guide will explore the foundational chemical principles that make this compound a valuable tool in the pursuit of novel therapeutics.

Caption: 2D Chemical Structure of this compound.

Part 1: Molecular Profile and Physicochemical Properties

A thorough understanding of a building block's fundamental characteristics is paramount for its effective application. This section details the structural and physical properties of this compound.

Structural and Stereochemical Identity

The defining features of this compound are its oxetane ring and the stereocenter at the C2 position, which dictates the (S)-configuration. This specific enantiomer is critical for achieving the desired biological activity in its pharmaceutical applications.

Caption: Stereochemical representation at the C2 chiral center.

Spectroscopic Characterization

While specific experimental spectra are not always publicly available, the structure of this compound allows for a confident prediction of its key NMR features, which serve as a primary method for structural validation.

-

¹H NMR Spectroscopy : The proton spectrum is expected to be complex. The methine proton at the chiral C2 center would appear as a multiplet due to coupling with adjacent protons. A key feature is the diastereotopicity of the two protons on the aminomethyl group (-CH₂-N), causing them to be chemically non-equivalent and likely appear as two distinct multiplets. The remaining two methylene groups on the oxetane ring (at C3 and C4) would also exhibit complex multiplet signals.[1]

-

¹³C NMR Spectroscopy : The carbon spectrum provides clearer validation, and is expected to show four distinct signals corresponding to the four unique carbon atoms within the molecule.[1]

Physicochemical Data

The compound's physical properties are essential for planning reactions, purification, and storage. The data below represents a synthesis of information from various suppliers and predictive models.

| Property | Value | Source(s) |

| CAS Number | 2091328-57-1 | [1][6] |

| Molecular Formula | C₄H₉NO | [1][7][8] |

| Molecular Weight | 87.12 g/mol | [1][7][9] |

| Appearance | Colorless to light yellow liquid | [7] |

| Boiling Point | 130.9 ± 13.0 °C (Predicted) | [1][7] |

| Density | 1.004 ± 0.06 g/cm³ (Predicted) | [1][10] |

| pKa | 9.47 ± 0.29 (Predicted) | [1][10] |

| Storage | 2–8 °C, under inert gas, protect from light | [10] |

Part 2: The Role of the Oxetane Scaffold in Medicinal Chemistry

The strategic decision to use an oxetane-containing building block like this compound is rooted in established medicinal chemistry principles. The oxetane ring is not merely a spacer; it is an active modulator of molecular properties.

The Oxetane Advantage: A Bioisosteric Powerhouse

The incorporation of an oxetane ring can profoundly and beneficially alter a molecule's drug-like properties.[11]

-

Improved Solubility and Polarity : The ether oxygen of the oxetane ring acts as a hydrogen bond acceptor, increasing the polarity and aqueous solubility of the parent molecule.[1][12] This is a critical advantage for improving drug absorption and distribution.

-

Enhanced Metabolic Stability : Oxetanes can improve pharmacokinetic profiles by blocking sites of metabolism.[1][11] They are often used as metabolically stable bioisosteres for more labile groups like gem-dimethyl or carbonyl functionalities.[1][12][13]

-

Increased Three-Dimensionality : As a small, sp³-rich scaffold, the oxetane ring introduces a defined three-dimensional character to otherwise flat molecules.[1] This can lead to improved binding interactions with complex biological targets.

Part 3: Synthesis and Stereochemical Control

The production of enantiomerically pure this compound is non-trivial and is key to its utility. Modern synthetic chemistry has evolved to provide safer and more efficient routes.

Causality in Synthesis: Avoiding Hazardous Reagents

Early synthetic routes for analogous amines often relied on the use of sodium azide to introduce the nitrogen atom, followed by a reduction step.[4] However, azide compounds are highly toxic and can be explosive, posing significant safety risks, particularly at scale.[4]

A superior, field-proven approach avoids azide intermediates altogether by employing a protected amine equivalent, such as dibenzylamine. This strategy significantly improves the process safety profile.[4][14]

A Modern, Safer Synthetic Workflow

The following protocol outlines a validated, azide-free approach for the synthesis of this compound, demonstrating a commitment to process safety and efficiency.

Caption: High-level workflow for a safer, azide-free synthesis.

Experimental Protocol: Azide-Free Synthesis

-

Activation : A suitable chiral starting material, such as a derivative of (S)-oxetan-2-yl)methanol, is treated with an activating agent (e.g., p-toluenesulfonyl chloride) in the presence of a base (e.g., triethylamine) in an aprotic solvent like dichloromethane (DCM) to form a good leaving group.

-

Amination : The activated intermediate is subjected to nucleophilic substitution with dibenzylamine. This reaction introduces the nitrogen atom in a protected form.

-

Deprotection : The resulting N,N-dibenzyl-1-(oxetan-2-yl)methanamine is deprotected via catalytic hydrogenolysis. This is typically achieved using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a solvent such as ethanol.[4]

-

Purification : The final product is isolated and purified using standard techniques, such as distillation or chromatography, to yield the enantiomerically pure this compound.

This self-validating protocol is confirmed at each stage by spectroscopic analysis (NMR, MS) to ensure the integrity of intermediates and the final product.

Alternative Synthetic Strategies

A comprehensive understanding requires acknowledging the breadth of available methods. Other notable strategies for synthesizing chiral oxetanes include:

-

Asymmetric Desymmetrization : Chiral catalysts can be used to selectively react with one functional group of a symmetric (meso) oxetane precursor, thereby inducing chirality with high enantioselectivity.[15]

-

Ring Expansion : Chiral oxiranes can undergo ring expansion to form oxetanes, a method described in several patents.[4][5]

-

Paternò–Büchi Reaction : This photochemical [2+2] cycloaddition between a carbonyl compound and an alkene can form the oxetane ring, with enantioselectivity achievable through the use of chiral catalysts.[11][16]

Part 4: Safety, Handling, and Storage

Proper handling is essential for ensuring laboratory safety and maintaining the integrity of the compound.

-

Hazard Identification : this compound is classified as harmful and an irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[8][17] The corresponding GHS pictogram is GHS07 (Exclamation Mark).[8]

-

Precautionary Measures : Always handle this chemical in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[8] Avoid breathing vapors or mist.

-

First Aid :

-

Inhalation : Move the person to fresh air.

-

Skin Contact : Immediately wash the skin with plenty of soap and water.

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Call a physician.[18]

-

-

Storage : For long-term stability, the compound should be stored in a tightly sealed container in a refrigerator at 2–8 °C, under an inert atmosphere (e.g., Argon or Nitrogen), and protected from light.[10]

Conclusion

This compound stands out as a premier building block in modern medicinal chemistry. Its value is derived from the unique and advantageous properties conferred by the chiral oxetane scaffold, which directly addresses common challenges in drug development, including solubility and metabolic stability. The development of safer, more efficient synthetic routes has further cemented its role as a practical and accessible tool for researchers. As the demand for structurally complex and highly optimized therapeutics continues to grow, the strategic application of sophisticated building blocks like this compound will remain a cornerstone of innovation in drug discovery.

References

- This compound | 2091328-57-1 - Benchchem. URL: https://www.benchchem.com/product/b2402997

- This compound | 2091328-57-1 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/chemscene/cs0100100

- This compound CAS 2091328-57-1 - Home Sunshine Pharma. URL: https://www.homesunshinepharma.com/s-oxetan-2-ylmethanamine-cas-2091328-57-1-product/

- Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes - PubMed. URL: https://pubmed.ncbi.nlm.nih.gov/31642118/

- Oxetane-2-methanamine - CAS Database - ChemNet. URL: http://www.chemnet.com/cas/en/2091328-57-1/S-Oxetane-2-methanamine.html

- Material Safety Data Sheet of this compound | AbMole BioScience. URL: https://www.abmole.com/products/s-oxetan-2-ylmethanamine.html/msds

- New synthesis method for this compound - Morressier. URL: https://www.morressier.com/o/event/64205099d855540019448074/article/642058b7d85554001944883f

- Chiral α-Stereogenic Oxetanols and Azetidinols via Alcohol-Mediated Reductive Coupling of Allylic Acetates: Enantiotopic π-Facial Selection in Symmetric Ketone Addition - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5003457/

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry | Chemical Reviews - ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.chemrev.6b00192

- Oxetanes: formation, reactivity and total syntheses of natural products - Beilstein Journals. URL: https://www.beilstein-journals.org/bjoc/articles/17/17

- Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents. URL: https://patents.google.

- This compound - Advanced ChemBlocks. URL: https://www.achemblock.com/s-oxetan-2-ylmethanamine-cas-2091328-57-1.html

- This compound | 2091328-57-1 - ChemicalBook. URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB14899317_EN.htm

- 1-(Oxetan-2-yl)methanamine | C4H9NO | CID 20293931 - PubChem - NIH. URL: https://pubchem.ncbi.nlm.nih.gov/compound/20293931

- Synthesis of Oxetanes. URL: http://www.cjoc.ac.cn/EN/10.6023/cjoc201605041

- This compound CAS 2091328-57-1 - Shanghai Sunwise Chemical. URL: http://www.sunwisechem.com/s-oxetan-2-ylmethanamine-cas-2091328-57-1.html

- This compound Three Chongqing Chemdad Co. ,Ltd. URL: https://www.chemdad.com/s-oxetan-2-ylmethanamine-cas-2091328-57-1-item.html

- 882402-12-2|Oxetan-2-ylmethanamine|BLD Pharm. URL: https://www.bldpharm.com/products/882402-12-2.html

- Technical Support Center: Stereoselective Synthesis of this compound - Benchchem. URL: https://www.benchchem.com/technical-support-center/stereoselective-synthesis-of-s-oxetan-2-ylmethanamine

- WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents. URL: https://patents.google.

- EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents. URL: https://patents.google.

- 2091328-57-1 | this compound | Aliphatic Cyclic Hydrocarbons | Ambeed.com. URL: https://www.ambeed.com/products/2091328-57-1.html

- This compound | 2091328-57-1 - ChemicalBook. URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB14899317.htm

- Applications of oxetanes in drug discovery and medicinal chemistry - PMC - PubMed Central. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC12045526/

- This compound | 2091328-57-1 - Sigma-Aldrich. URL: https://www.sigmaaldrich.com/US/en/product/synthonix/sy3h99a7388b

- Applications of oxetanes in drug discovery and medicinal chemistry - ResearchGate. URL: https://www.researchgate.net/publication/373854823_Applications_of_oxetanes_in_drug_discovery_and_medicinal_chemistry

- 2091328-57-1|this compound|BLD Pharm. URL: https://www.bldpharm.com/products/2091328-57-1.html

- Applications of oxetanes in drug discovery and medicinal chemistry - PubMed - NIH. URL: https://pubmed.ncbi.nlm.nih.gov/37713805/

- 1-[(2S)-oxetan-2-yl]methanamine - C4H9NO | CSSB00020831831 - Chem-Space. URL: https://www.chem-space.com/compounds/cssb00020831831

Sources

- 1. benchchem.com [benchchem.com]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. CA3160419A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]

- 5. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]

- 6. (S)-Oxetane-2-methanamine | 2091328-57-1 [chemnet.com]

- 7. This compound CAS 2091328-57-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 8. This compound 97% | CAS: 2091328-57-1 | AChemBlock [achemblock.com]

- 9. 1-(Oxetan-2-yl)methanamine | C4H9NO | CID 20293931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 11. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. New synthesis method for this compound [morressier.com]

- 15. Asymmetric Desymmetrization of Oxetanes for the Synthesis of Chiral Tetrahydrothiophenes and Tetrahydroselenophenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 17. This compound | 2091328-57-1 [sigmaaldrich.com]

- 18. abmole.com [abmole.com]

An In-Depth Technical Guide to (S)-Oxetan-2-ylmethanamine for Advanced Drug Discovery

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals on the strategic use of (S)-Oxetan-2-ylmethanamine. We will delve into its fundamental properties, the scientific rationale for its application, validated synthetic protocols, and its role as a transformative building block in modern medicinal chemistry.

Core Compound Identification and Properties

This compound is a chiral building block that has seen a significant rise in application within drug discovery programs. Its utility stems from the unique physicochemical properties imparted by the strained four-membered oxetane ring.

| Identifier | Value |

| CAS Number | 2091328-57-1[1][2][3] |

| Molecular Formula | C₄H₉NO |

| Molecular Weight | 87.12 g/mol [2][3] |

| Appearance | Colorless to light yellow liquid[2] |

| Boiling Point | ~130.9 °C at 760 mmHg[2][3] |

| Density | ~1.0 g/cm³[2] |

| Storage Conditions | 2-8°C, under inert atmosphere[3] |

Synonyms:

-

[(2S)-2-Oxetanyl]methanamine[2]

-

(S)-Oxetane-2-methanamine[3]

-

(S)-C-Oxetan-2-yl-methylamine[3]

-

1-[(2S)-oxetan-2-yl]methanamine[3]

The Oxetane Advantage: A Mechanistic Perspective for Drug Design

The incorporation of an oxetane motif, particularly via a building block like this compound, is a deliberate strategic choice in medicinal chemistry to overcome common liabilities in drug candidates.[4][5] The rationale is grounded in the ring's unique electronic and conformational properties.

Causality Behind Physicochemical Improvements:

-

Solubility Enhancement: The oxetane ring is small and polar, serving as an effective hydrogen bond acceptor.[6] This feature can dramatically increase the aqueous solubility of a parent molecule, a critical factor for bioavailability.[7] Replacing a lipophilic group like a gem-dimethyl with an oxetane can increase solubility by orders of magnitude.[7]

-

Metabolic Stability: The oxetane ring is more metabolically stable than other common groups like gem-dimethyl or carbonyls.[8] Its introduction can shield adjacent sites from metabolic attack by cytochrome P450 (CYP) enzymes, thereby improving a compound's pharmacokinetic profile.[9][10]

-

Reduced Lipophilicity (LogP/LogD): While increasing polarity, the compact oxetane ring does not significantly increase molecular weight, providing an efficient way to lower lipophilicity.[5] This helps in designing compounds that adhere to desirable "drug-like" property space, such as Lipinski's Rule of Five.

-

Basicity (pKa) Attenuation: When placed adjacent to a basic nitrogen, the electron-withdrawing nature of the oxetane's oxygen atom reduces the pKa of the amine.[5][10] This fine-tuning is crucial for modulating target engagement, improving cell permeability, and avoiding off-target effects like hERG channel inhibition.[10]

-

Three-Dimensionality and Conformational Rigidity: The puckered, three-dimensional shape of the oxetane ring introduces conformational rigidity into a molecule.[6] This can pre-organize the molecule for optimal binding to a biological target, potentially increasing potency and selectivity.[5]

Synthesis and Methodologies

The synthesis of this compound requires careful stereochemical control. Historically, routes often involved hazardous reagents like sodium azide.[11][12] Modern, safer protocols have been developed to avoid these intermediates, improving the process safety profile.[11]

Example Protocol: Azide-Free Synthesis Route

This protocol is a conceptual summary based on modern synthetic approaches that prioritize safety by avoiding azide intermediates.[11] The key is the introduction of the nitrogen atom using a protected amine equivalent.

Step 1: Ring Expansion to Form the Oxetane Core

-

Start with a chiral precursor, such as (S)-2-((benzyloxy)methyl)oxirane.[12]

-

React the oxirane with a suitable reagent like trimethylsulfoxonium iodide in the presence of a base (e.g., potassium tert-butoxide) to achieve ring expansion to the corresponding oxetane.[13]

Step 2: Conversion of Alcohol to a Leaving Group

-

The resulting (S)-(oxetan-2-yl)methanol is treated with a sulfonyl chloride (e.g., methanesulfonyl chloride or p-toluenesulfonyl chloride) and a base (e.g., triethylamine) in an aprotic solvent like dichloromethane.

-

This converts the primary alcohol into a good leaving group (mesylate or tosylate), activating it for nucleophilic substitution.

Step 3: Nucleophilic Substitution with a Protected Amine

-

The activated intermediate is reacted with a nucleophilic amine source that avoids hazardous azides. A common choice is dibenzylamine or phthalimide.[11][13]

-

The reaction is typically heated in a polar aprotic solvent like DMF to drive the substitution to completion.

Step 4: Deprotection to Yield the Final Product

-

The protecting group is removed under appropriate conditions.

-

For a dibenzyl-protected amine, this is typically achieved via catalytic hydrogenation (e.g., H₂, Pd/C) in a solvent like ethanol.

-

For a phthalimide-protected intermediate, hydrazine monohydrate is used in a process known as the Gabriel synthesis.

-

-

After deprotection, an aqueous workup followed by distillation under reduced pressure yields the pure this compound.

Applications in Drug Discovery and Development

This compound is a key intermediate in the synthesis of various clinical and preclinical drug candidates, particularly those targeting kinases, enzymes, and receptors.[4][9] Its role is often to serve as a polar, metabolically robust side chain that can probe pockets in a protein binding site while maintaining excellent drug-like properties.

Case Study Example: Kinase Inhibitors In many kinase inhibitor scaffolds, a basic amine is required for a key hydrogen bond interaction with the hinge region of the kinase. However, a highly basic amine can lead to poor permeability and off-target ion channel activity.

-

Problem: A lead compound with a simple alkylamine is potent but has poor metabolic stability and high basicity, leading to hERG liability.

-

Solution: The alkylamine is replaced with this compound via amide coupling to a core scaffold.

-

Outcome:

-

The oxetane's inductive effect lowers the amine's pKa, reducing hERG risk.[10]

-

The sp³-rich, polar nature of the oxetane improves metabolic stability and aqueous solubility.[9]

-

The defined stereochemistry and rigid structure provide a precise vector into a solvent-exposed region of the kinase, maintaining or even improving potency.[5]

-

This building block is a key intermediate for certain glucagon-like peptide-1 (GLP-1) receptor agonists, highlighting its importance in metabolic disease research.[12][14]

Conclusion

This compound is more than just a building block; it is a problem-solving tool for the modern medicinal chemist. Its strategic application allows for the targeted modulation of key physicochemical properties, including solubility, metabolic stability, and basicity.[4][5] By providing a stable, polar, and three-dimensional motif, it enables the optimization of lead compounds into viable drug candidates with improved pharmacokinetic and safety profiles. The development of safer, azide-free synthetic routes has further cemented its status as an accessible and invaluable component in the drug discovery toolkit.

References

- Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [Link]

- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [Link]

- Kier, B. L., Ramirez-San Juan, E., & Wuest, W. M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

- Huang, G., Hucek, D., Cierpicki, T., & Grembecka, J. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central. [Link]

- Kier, B. L., Ramirez-San Juan, E., & Wuest, W. M. (2023). Oxetanes in Drug Discovery Campaigns. Semantic Scholar. [Link]

- Taylor, C. G., et al. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Taylor & Francis Online. [Link]

- Bull, J. A., et al. (2025). Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [Link]

- Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

- Morressier. (2023). New synthesis method for this compound. Morressier. [Link]

- Google Patents. (n.d.). CA3160419A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine.

- Google Patents. (n.d.). EP4194446A1 - Preparation method for oxetane-2-methylamine.

- Google Patents. (n.d.). WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine.

- Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. (n.d.). This compound CAS 2091328-57-1. Home Sunshine Pharma. [Link]

- Chongqing Chemdad Co., Ltd. (n.d.). This compound. Chemdad. [Link]

Sources

- 1. This compound | 2091328-57-1 [chemicalbook.com]

- 2. This compound CAS 2091328-57-1 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 3. This compound Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. New synthesis method for this compound [morressier.com]

- 12. CA3160419A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]

- 13. EP4194446A1 - Preparation method for oxetane-2-methylamine - Google Patents [patents.google.com]

- 14. WO2021118906A1 - Process and intermediate for the preparation of oxetan-2-ylmethanamine - Google Patents [patents.google.com]

The Oxetane Moiety: A Physicochemical Catalyst in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Beyond the Flatland of Traditional Scaffolds

In the relentless pursuit of efficacious and safe therapeutics, medicinal chemists are increasingly venturing beyond the "flatland" of aromatic, sp²-rich scaffolds. The deliberate incorporation of three-dimensional motifs has emerged as a powerful strategy to navigate the complex multidimensional optimization challenges of modern drug discovery. Among these, the oxetane ring, a seemingly simple four-membered cyclic ether, has garnered significant attention for its profound and often beneficial impact on the physicochemical properties of drug candidates.[1][2] This guide, intended for the discerning researcher, aims to dissect the nuanced role of the oxetane moiety, not merely as a structural curiosity, but as a strategic tool to enhance solubility, modulate lipophilicity, improve metabolic stability, and fine-tune basicity. We will delve into the underlying principles governing these effects, provide robust experimental protocols for their characterization, and present a data-driven comparative analysis to inform rational drug design.

The Oxetane Advantage: A Paradigm Shift in Bioisosterism

The strategic deployment of oxetanes in medicinal chemistry often revolves around their role as bioisosteres for commonly employed functionalities, namely gem-dimethyl groups and carbonyl moieties.[3][4] This bioisosteric replacement is not a mere substitution but a calculated maneuver to introduce desirable physicochemical properties while preserving or enhancing biological activity.

Oxetane as a Polar Surrogate for the gem-Dimethyl Group

The gem-dimethyl group is a classic motif used to introduce steric bulk, block metabolic oxidation, and explore structure-activity relationships (SAR).[4] However, this benefit comes at the cost of increased lipophilicity, which can adversely affect solubility, permeability, and off-target interactions.[4] The oxetane ring, possessing a similar spatial footprint to the gem-dimethyl group, offers a compelling alternative.[1] Its inherent polarity, stemming from the ether oxygen, allows for the introduction of steric hindrance without the associated lipophilicity penalty.[4][5]

The causal relationship here is straightforward yet profound: the ether oxygen of the oxetane introduces a dipole moment and the capacity for hydrogen bonding, fundamentally altering the molecule's interaction with aqueous environments.[6] This often translates to a dramatic increase in aqueous solubility, a critical parameter for oral bioavailability.[7]

Oxetane as a Metabolically Robust Carbonyl Mimic

The carbonyl group is a cornerstone of medicinal chemistry, participating in key hydrogen bonding interactions with biological targets. However, it can be a metabolic liability, susceptible to enzymatic reduction or oxidation, and can contribute to unwanted reactivity.[8] The oxetane ring presents itself as a stable and effective mimic of the carbonyl group's hydrogen bond accepting capability.[5][8] The spatial orientation of the oxygen lone pairs in an oxetane is comparable to that of a carbonyl oxygen, allowing it to engage in similar hydrogen bonding interactions within a receptor's binding pocket.[1][8]

The key advantage lies in the oxetane's inherent stability. The saturated, four-membered ring is significantly less prone to metabolic degradation compared to a ketone or ester, often leading to a longer in vivo half-life and an improved pharmacokinetic profile.[9][10]

Quantifying the Physicochemical Impact of Oxetane Incorporation

The decision to incorporate an oxetane into a drug candidate should be data-driven. A suite of standardized in vitro assays can be employed to quantify the impact of this structural modification on key physicochemical parameters.

Aqueous Solubility: Kinetic vs. Thermodynamic Assessment

A fundamental property influencing oral absorption and formulation is aqueous solubility. It is crucial to distinguish between kinetic and thermodynamic solubility, as they provide different, yet complementary, insights.

-

Kinetic Solubility: This high-throughput assay measures the solubility of a compound from a DMSO stock solution upon addition to an aqueous buffer. It is a rapid assessment of a compound's propensity to precipitate and is highly relevant in the context of early drug discovery where compounds are often screened from DMSO stocks.[11][12]

-

Thermodynamic Solubility: This method measures the equilibrium solubility of a solid compound in a given solvent system. It represents the true solubility of the compound and is critical for lead optimization and formulation development.[3][13]

The incorporation of an oxetane often leads to a significant increase in both kinetic and thermodynamic solubility.[7]

Table 1: Comparative Aqueous Solubility of Oxetane-Containing Compounds and Their Analogs

| Parent Compound (Analog) | Oxetane-Containing Analog | Fold Increase in Aqueous Solubility | Reference |

| gem-Dimethyl Analog | Oxetane Analog | 4 to >4000 | [7] |

| Carbonyl Analog | Oxetane Analog | Variable, often significant increase | [9][14] |

| Methylene Analog | Oxetane Analog | 25 to 4000 | [7] |

Lipophilicity: Navigating the LogP/LogD Landscape

Lipophilicity, typically expressed as the logarithm of the partition coefficient (LogP) or distribution coefficient (LogD at a specific pH), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) properties. While a certain degree of lipophilicity is required for membrane permeability, excessive lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.[5] The introduction of an oxetane generally leads to a reduction in lipophilicity compared to its gem-dimethyl counterpart.[5]

Table 2: Impact of Oxetane Incorporation on Lipophilicity (LogD)

| Parent Compound (Analog) | Oxetane-Containing Analog | ΔLogD (Oxetane - Parent) | Reference |

| gem-Dimethyl Analog | Oxetane Analog | Typically negative (decrease) | [5] |

| Ketone Analog (Indole series) | Oxetane Analog (Indole series) | +0.58 | [15] |

| Ketone Analog (p-methoxyphenyl series) | Oxetane Analog (p-methoxyphenyl series) | -0.30 | [15] |

Note: The impact on LogD when replacing a carbonyl group is context-dependent and can lead to either an increase or decrease in lipophilicity.[15]

Metabolic Stability: Enhancing In Vivo Half-Life

The metabolic stability of a drug candidate is a key factor determining its in vivo half-life and dosing regimen. In vitro assays using liver microsomes or hepatocytes are the workhorses for assessing metabolic stability in early drug discovery.[16][17] The oxetane ring is generally considered to be metabolically robust and can be strategically placed to block sites of oxidative metabolism.[4][10]

Table 3: Comparative Metabolic Stability of Oxetane-Containing Compounds and Their Analogs in Human Liver Microsomes (HLM)

| Parent Compound (Analog) | Oxetane-Containing Analog | Intrinsic Clearance (CLint) in HLM | Reference |

| gem-Dimethyl Analog | Oxetane Analog | Generally lower (more stable) | [10] |

| Carbonyl Analog | Oxetane Analog | Significantly lower (more stable) | [5][9] |

| Morpholine Analog | Piperazine-oxetane Analog | Lower (more stable) | [9] |

Basicity (pKa) Modulation: A Tool for Fine-Tuning

The basicity of a molecule, quantified by its pKa, has a profound influence on its solubility, permeability, and potential for off-target effects such as hERG inhibition. The electronegative oxygen atom of the oxetane ring exerts a significant inductive electron-withdrawing effect, which can be harnessed to attenuate the basicity of proximal amines.[9] This is a powerful tool for medicinal chemists to mitigate the liabilities associated with highly basic compounds.

The magnitude of this pKa modulation is distance-dependent, with the most significant effect observed when the oxetane is positioned alpha to the amine.

Experimental Protocols: A Self-Validating System

The integrity of the data underpinning decisions in drug discovery is paramount. The following are detailed, step-by-step methodologies for the key experiments discussed.

Kinetic Aqueous Solubility Assay

Principle: This assay measures the concentration of a compound that remains in solution after being introduced from a DMSO stock into an aqueous buffer and subsequently filtered to remove any precipitate.[11][18]

Methodology:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO.

-

Serial Dilution: Perform serial dilutions of the stock solution in DMSO to create a concentration range (e.g., 10 mM to 0.01 mM).

-

Addition to Buffer: In a 96-well filter plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 198 µL) of phosphate-buffered saline (PBS) at pH 7.4.

-

Incubation: Seal the plate and shake at room temperature for 2 hours to allow for equilibration.[19]

-

Filtration: Apply a vacuum to the filter plate to separate the supernatant from any precipitate.

-

Quantification: Analyze the concentration of the compound in the filtrate using LC-MS/MS or UV-Vis spectroscopy against a standard curve prepared in a DMSO/PBS mixture.[19]

Shake-Flask Method for LogD Determination

Principle: This classic method determines the distribution of a compound between two immiscible liquids, typically n-octanol and an aqueous buffer, at equilibrium.[20][21]

Methodology:

-

Phase Pre-saturation: Vigorously mix equal volumes of n-octanol and the desired aqueous buffer (e.g., PBS at pH 7.4) for at least 24 hours to ensure mutual saturation. Separate the two phases.

-

Compound Addition: Add a known amount of the test compound to a mixture of the pre-saturated n-octanol and aqueous buffer in a glass vial.

-

Equilibration: Shake the vial at a constant temperature for a sufficient period (e.g., 24 hours) to reach equilibrium.[22]

-

Phase Separation: Centrifuge the vial to ensure complete separation of the two phases.

-

Sampling: Carefully withdraw an aliquot from both the n-octanol and aqueous phases.[22]

-

Quantification: Determine the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV, LC-MS/MS).

-

Calculation: Calculate LogD as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.

In Vitro Metabolic Stability Assay using Human Liver Microsomes (HLM)

Principle: This assay measures the rate of disappearance of a parent compound when incubated with HLM, which contain a high concentration of drug-metabolizing enzymes, primarily cytochrome P450s (CYPs).[1][17]

Methodology:

-

Reagent Preparation:

-

Prepare a reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4).

-

Prepare a solution of the test compound at the desired concentration in the reaction buffer.

-

Prepare an NADPH-regenerating system solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in the reaction buffer.

-

Thaw the HLM on ice.

-

-

Incubation:

-

In a 96-well plate, pre-warm the HLM and the test compound solution at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding the NADPH-regenerating system.

-

-

Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]

-

Sample Processing: Centrifuge the plate to precipitate the proteins.

-

Analysis: Analyze the supernatant for the remaining parent compound concentration using LC-MS/MS.

-

Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression represents the elimination rate constant (k). Calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Potentiometric Titration for pKa Determination

Principle: This method involves the gradual addition of a titrant (an acid or a base) to a solution of the test compound and monitoring the resulting change in pH with a potentiometer. The pKa is determined from the inflection point of the titration curve.[23]

Methodology:

-

Instrument Calibration: Calibrate the pH meter using standard buffer solutions.[23]

-

Sample Preparation: Dissolve an accurately weighed amount of the test compound in a suitable solvent (e.g., water or a co-solvent system for poorly soluble compounds).

-

Titration:

-

For an acidic compound, titrate with a standardized solution of a strong base (e.g., 0.1 M NaOH).

-

For a basic compound, titrate with a standardized solution of a strong acid (e.g., 0.1 M HCl).

-

-

Data Collection: Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point, which corresponds to the inflection point of the titration curve.

Case Studies: The Oxetane Moiety in Drug Development

The practical utility of incorporating an oxetane is best illustrated through examples of drug candidates that have benefited from this strategy.

-

GDC-0349 (mTOR Inhibitor): During the optimization of a series of mTOR inhibitors, the introduction of an oxetane substituent on a nitrogen atom led to a reduction in the amine's pKa. This modification mitigated hERG inhibition, a significant safety concern, while maintaining potent and selective mTOR inhibition and improving the overall pharmacokinetic profile.[9]

-

Mevrometostat (EZH2 Inhibitor): The lead compound in a series of EZH2 inhibitors suffered from poor metabolic stability and low solubility. Replacing a dimethylisoxazole moiety with a methoxymethyl-oxetane group resulted in a compound with a more favorable LogD, drastically improved metabolic stability and solubility, and a better fit within the target's binding pocket.[9]

-

Lanraplenib (SYK Inhibitor): This clinical candidate exemplifies the use of a piperazine-oxetane as a more metabolically stable isostere of a morpholine group, showcasing how this strategy can be employed to improve drug-like properties by reducing planarity.[9]

Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal

The oxetane ring has transcended its status as a mere structural curiosity to become a valuable and versatile tool in modern drug discovery. Its ability to profoundly and predictably modulate key physicochemical properties – enhancing aqueous solubility, reducing lipophilicity, improving metabolic stability, and attenuating the basicity of proximal amines – makes it a powerful asset in the multi-parameter optimization of drug candidates.[2][24] By understanding the fundamental principles behind these effects and employing robust experimental methodologies for their characterization, researchers can strategically leverage the "oxetane advantage" to design and develop safer and more effective medicines.

References

- AxisPharm. Kinetic Solubility Assays Protocol. Link

- Babic, S., et al. (2007). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 482-491. Link

- Bighash, M., et al. (2015). Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. European Journal of Pharmaceutical Sciences, 76, 153-161. Link

- Carreira, E. M., & Rogers-Evans, M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(24), 8333-8350. Link

- Creative Bioarray.

- Domainex. Thermodynamic Solubility Assay. Link

- Enamine. Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). Link

- Evotec. Thermodynamic Solubility Assay. Link

- Faller, B., & Grimm, D. (2024). Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Link

- Feng, Z., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry, 258, 115589. Link

- Ferreira, R. J., et al. (2022). Methods for Determination of Lipophilicity. Encyclopedia, 2(3), 1435-1455. Link

- Graphviz. DOT Language. Link

- Lesyk, D., & Kheilik, Y. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). protocols.io. Link

- Lokey Lab Protocols. (2017). Shake Flask logK. Link

- Mercell. metabolic stability in liver microsomes. Link

- MTT-Lab. In vitro drug metabolism: for the selection of your lead compounds. Link

- Mühlebach, M., et al. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry, 66(18), 12489-12513. Link

- PharmaBlock. Oxetanes in Drug Discovery. Link

- Reijenga, J., et al. (2025). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies, 8(4), 843-858. Link

- ResearchGate. Protocol for the Human Liver Microsome Stability Assay. Link

- Slideshare.

- Springer Nature Experiments.

- Tsinman, K., et al. (2018). Automated assays for thermodynamic (equilibrium)

- University of Cambridge. In-vitro Thermodynamic Solubility. protocols.io. Link

- Vogel, G. (2010). Determination of pKa Values by Liquid Chromatography. LCGC North America, 28(10), 900-905. Link

- Wessjohann, L. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11897-11953. Link

- Wu, Y., et al. (2019). A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. Journal of Visualized Experiments, (143), e58823. Link

- BenchChem. The Oxetane Advantage: A Comparative Analysis of Metabolic Stability in Drug Discovery. Link

- BenchChem. Oxetane vs.

- Charnwood Discovery. Kinetic Solubility - In Vitro Assay. Link

- Kheilik, Y. (2024). log D shift of selected compounds indicating the difference between oxetane (red circles) and ketone (yellow circle).

- Kheilik, Y. (2024). log P / LogD shake-flask method. protocols.io. Link

- Burkhard, J. A., et al. (2010). Investigating 3,3-Diaryloxetanes as Potential Bioisosteres Through Matched Molecular Pair Analysis. ACS Medicinal Chemistry Letters, 1(6), 262-266. Link

- Burkhard, J. A., et al. (2012). Oxetanes in Drug Discovery: A New Generation of Bioisosteres. Angewandte Chemie International Edition, 51(46), 11432-11439. Link

- Caron, S., et al. (2011). The Untapped Potential of 2H-Oxete Derivatives: A Comparative Look at their Saturated Oxetane Counterparts in Drug Discovery. BenchChem. Link

- Daniele Teti. (2025). Practical Guide to DOT Language (Graphviz) for Developers and Analysts. Link

- Graphviz. Gallery. Link

- Graphviz. (2015). Drawing graphs with dot. Link

- Carreira, E. M., & Müller, K. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(24), 8333-8350. Link

- Carreira, E. M., et al. (2012). Application of Bioisosteres in Drug Design. SlideShare. Link

- Taylor & Francis Online. (2025). Synthetic oxetanes in drug discovery: where are we in 2025?. Link

- Stepan, A. F., et al. (2012). Oxetanes as promising modules in drug discovery. Future Medicinal Chemistry, 4(12), 1543-1557. Link

Sources

- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 2. academic.oup.com [academic.oup.com]

- 3. In-vitro Thermodynamic Solubility [protocols.io]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 12. charnwooddiscovery.com [charnwooddiscovery.com]

- 13. evotec.com [evotec.com]

- 14. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mercell.com [mercell.com]

- 17. mttlab.eu [mttlab.eu]

- 18. researchgate.net [researchgate.net]

- 19. enamine.net [enamine.net]

- 20. Methods for Determination of Lipophilicity | Encyclopedia MDPI [encyclopedia.pub]

- 21. LogP / LogD shake-flask method [protocols.io]

- 22. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]

- 23. creative-bioarray.com [creative-bioarray.com]

- 24. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

(S)-Oxetan-2-ylmethanamine: A Keystone Building Block Influencing Biological Mechanisms in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: Shifting the Paradigm from Direct Action to Foundational Influence

In the intricate world of medicinal chemistry, not all molecules are destined for the spotlight as active pharmaceutical ingredients (APIs). A significant cadre of compounds serves a more foundational, yet equally critical, role as key building blocks. (S)-Oxetan-2-ylmethanamine belongs to this latter class. It is not a therapeutic agent in itself and therefore does not possess a direct "mechanism of action" in the traditional sense. Instead, its profound impact on biological systems stems from its incorporation into larger drug molecules, where its unique structural and physicochemical properties modulate the efficacy, safety, and pharmacokinetic profile of the final API.

This technical guide, therefore, deviates from a conventional mechanism of action analysis of a standalone compound. It instead provides a comprehensive exploration of how the this compound moiety, when integrated into a drug scaffold, influences the ultimate biological mechanism of the therapeutic agent. We will delve into the nuanced effects of the oxetane ring on molecular properties and illustrate its significance through its application in the development of cutting-edge therapeutics, such as glucagon-like peptide-1 (GLP-1) receptor agonists.

The Oxetane Moiety: A Rising Star in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, has garnered substantial interest in drug discovery due to its distinctive combination of properties.[1][2] Its small, polar, and three-dimensional nature makes it an attractive surrogate for commonly used but often problematic functional groups like gem-dimethyl and carbonyl groups.[2]

Physicochemical Advantages Conferred by the Oxetane Ring

The incorporation of an oxetane, and by extension the this compound building block, can impart a range of beneficial properties to a drug candidate:

-

Enhanced Aqueous Solubility: The inherent polarity of the ether oxygen in the oxetane ring can lead to improved solubility, a crucial factor for oral bioavailability and formulation.[1]

-

Improved Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to other functionalities, which can lead to a longer half-life and improved pharmacokinetic profile.[1]

-

Reduced Lipophilicity: In an era where "molecular obesity" is a significant concern in drug design, the polar nature of the oxetane can help to reduce the overall lipophilicity of a molecule, which can in turn improve its drug-like properties.[2]

-

Modulation of Basicity: When positioned adjacent to a nitrogen atom, as in this compound, the electron-withdrawing nature of the oxetane ring can lower the pKa of the amine. This subtle tuning of basicity can be critical for optimizing interactions with biological targets and improving cell permeability.

These attributes are summarized in the table below:

| Property | Influence of Oxetane Moiety | Consequence for Drug Candidate |

| Aqueous Solubility | Increased | Improved bioavailability and formulation options |

| Metabolic Stability | Increased | Longer half-life, potentially less frequent dosing |

| Lipophilicity (LogD) | Decreased | Improved drug-like properties, reduced off-target effects |

| Basicity (pKa) of Adjacent Amine | Decreased | Optimized target binding and cell permeability |

Case Study: The Role of this compound in GLP-1 Receptor Agonists

A prominent application of this compound is in the synthesis of certain glucagon-like peptide-1 (GLP-1) receptor agonists.[3] These are a class of drugs used in the treatment of type 2 diabetes and obesity.

Mechanism of Action of GLP-1 Receptor Agonists

GLP-1 is an incretin hormone that plays a crucial role in glucose homeostasis. Its effects are mediated by the GLP-1 receptor, a G protein-coupled receptor expressed in various tissues, including pancreatic β-cells, the brain, and the gastrointestinal tract. The signaling cascade initiated by GLP-1 receptor activation is depicted below:

Caption: Simplified signaling pathway of GLP-1 receptor activation.

Activation of the GLP-1 receptor leads to:

-

Glucose-dependent insulin secretion: Stimulation of insulin release from pancreatic β-cells in response to elevated blood glucose levels.

-

Suppression of glucagon secretion: Inhibition of glucagon release from pancreatic α-cells, which helps to reduce hepatic glucose production.

-

Delayed gastric emptying: Slowing down the absorption of glucose from the gut.

-

Promotion of satiety: Acting on the central nervous system to reduce appetite and food intake.

The Contribution of the this compound Moiety in GLP-1 Agonist Design

While the core pharmacophore of a GLP-1 receptor agonist is responsible for binding to and activating the receptor, the this compound fragment, when incorporated, plays a crucial supporting role. Its influence is primarily on the molecule's pharmacokinetic and drug-like properties, which are essential for translating potent receptor activation into a viable therapeutic.

The oxetane's ability to enhance solubility and metabolic stability is particularly important for this class of drugs, which are often administered via injection and require a prolonged duration of action. Furthermore, the modulation of the amine's basicity by the oxetane ring can be critical for optimizing the binding affinity and selectivity of the drug for the GLP-1 receptor.

Experimental Workflows for Characterizing Oxetane-Containing Compounds

The decision to incorporate an this compound moiety into a drug candidate is guided by a series of in vitro experiments designed to assess its impact on key molecular properties.

Workflow for Assessing Physicochemical Properties

Caption: Experimental workflow for physicochemical characterization.

Protocol for Kinetic Solubility Assay:

-

Compound Preparation: Prepare a high-concentration stock solution of the test compound in dimethyl sulfoxide (DMSO).

-

Assay Plate Preparation: Dispense the stock solution into a 96-well microplate, creating a dilution series.

-

Buffer Addition: Add a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4) to each well.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 2 hours) to allow for precipitation.

-

Measurement: Analyze the concentration of the compound remaining in solution using a suitable analytical method, such as high-performance liquid chromatography (HPLC) or UV-Vis spectroscopy.

-

Data Analysis: Determine the kinetic solubility by identifying the highest concentration at which the compound remains in solution.

Workflow for Assessing Metabolic Stability

Caption: Experimental workflow for in vitro metabolic stability assessment.

Protocol for Metabolic Stability Assay using Liver Microsomes:

-

Reagent Preparation: Prepare a reaction mixture containing liver microsomes (e.g., human, rat) and a buffered solution.

-

Compound Addition: Add the test compound to the reaction mixture and pre-incubate at 37°C.

-

Initiation of Reaction: Initiate the metabolic reaction by adding a solution of the cofactor NADPH.

-

Time-course Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

-

Sample Processing: Centrifuge the samples to precipitate the proteins.

-

LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the amount of the parent compound remaining at each time point.

-

Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression line is used to calculate the in vitro half-life.

Conclusion: A Small Moiety with a Large Impact

This compound exemplifies the critical role of specialized building blocks in contemporary drug discovery. While it does not directly engage with biological targets, its incorporation into drug molecules provides a powerful tool for medicinal chemists to fine-tune the physicochemical and pharmacokinetic properties of drug candidates. The strategic use of this and other oxetane-containing building blocks allows for the optimization of solubility, metabolic stability, and target engagement, ultimately contributing to the development of safer and more effective medicines. As the drive for molecules with improved drug-like properties continues, the importance of understanding the nuanced contributions of such foundational chemical motifs will only grow.

References

- Applications of oxetanes in drug discovery and medicinal chemistry - PMC. (n.d.). PubMed Central. [Link]

- Applications of oxetanes in drug discovery and medicinal chemistry. (2023, December 5). PubMed. [Link]

- Oxetanes in Drug Discovery Campaigns. (2023, September 7). Journal of Medicinal Chemistry. [Link]

- New synthesis method for this compound. (2023, March 26). Morressier. [Link]

- Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. (2016, September 15). Chemical Reviews. [Link]

- This compound Three. (n.d.). Chongqing Chemdad Co. ,Ltd. [Link]

- Preparation method for oxetane-2-methylamine. (n.d.).

- Process and intermediate for the preparation of oxetan-2-ylmethanamine. (n.d.).

- 1-(Oxetan-2-yl)methanamine. (n.d.). PubChem. [Link]

Sources

Introduction: The Structural Significance of (S)-Oxetan-2-ylmethanamine

An In-Depth Technical Guide to the Spectroscopic Interpretation of (S)-Oxetan-2-ylmethanamine

In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has emerged as a powerful tool for modulating the physicochemical properties of drug candidates. The oxetane ring, a four-membered oxygen-containing heterocycle, is a prime example of such a motif. Its unique combination of polarity, metabolic stability, and ability to act as a hydrogen bond acceptor has made it an attractive replacement for more common functional groups like gem-dimethyl or carbonyl moieties.[1][2][3][4] this compound (C₄H₉NO, Mol. Wt. 87.12)[5][6] represents a key chiral building block that combines the desirable features of the oxetane scaffold with a primary amine, a critical functional group for forging connections in complex molecular architectures.

This guide provides an in-depth analysis of the spectroscopic data expected for this compound. As a Senior Application Scientist, the goal is not merely to present data but to construct a logical framework for its interpretation. We will delve into Proton and Carbon-13 Nuclear Magnetic Resonance (¹H & ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between molecular structure and spectral output. This document is intended for researchers, scientists, and drug development professionals who require a rigorous understanding of how to confirm the identity, purity, and structure of this valuable synthetic intermediate.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Core Structure

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing unambiguous information on the connectivity and chemical environment of each atom.[7] For a chiral molecule like this compound, NMR is indispensable for confirming both the constitution and the stereochemical integrity.

¹H NMR Spectroscopy: Probing the Proton Environment

The ¹H NMR spectrum provides a detailed picture of the proton framework. The key features to analyze are the chemical shift (δ), which indicates the electronic environment; the integration, which reveals the relative number of protons; and the splitting pattern (multiplicity), which informs on neighboring protons.[8][9][10]

Expected ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Rationale & Key Insights |

| H-2 (Oxetane CH) | ~4.8 - 5.0 | Multiplet (m) | 1H | This methine proton is adjacent to both the ring oxygen and the aminomethyl group, leading to significant deshielding. Its complex splitting arises from coupling to the diastereotopic H-3 and H-5 protons. |

| H-4 (Oxetane CH₂) | ~4.4 - 4.7 | Multiplet (m) | 2H | These protons are deshielded by the adjacent oxygen atom. They are diastereotopic and will show complex coupling to each other (geminal) and to the H-3 protons (vicinal).[11][12] |

| H-5 (Aminomethyl CH₂) | ~2.8 - 3.1 | Multiplet (m) | 2H | Attached to the chiral center (C-2), these two protons are diastereotopic and will appear as distinct signals, likely a complex multiplet or two separate doublets of doublets (dd), coupling to each other and to H-2.[7] |

| H-3 (Oxetane CH₂) | ~2.4 - 2.7 | Multiplet (m) | 2H | These protons are further from the oxygen than H-4, hence they appear more upfield. They exhibit complex coupling with H-2 and H-4.[11][12] |

| NH₂ (Amine) | ~1.5 - 2.5 (variable) | Broad Singlet (br s) | 2H | The signal for N-H protons is often broad due to quadrupole broadening and chemical exchange. Its position is concentration-dependent. The signal will disappear upon addition of D₂O, a key diagnostic test.[13][14] |

Experimental Protocol: ¹H NMR Spectrum Acquisition

-

Sample Preparation: Dissolve ~5-10 mg of this compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.

-

D₂O Exchange: To confirm the NH₂ peak, acquire a second spectrum after adding 1-2 drops of D₂O to the NMR tube and shaking. The NH₂ peak should disappear or significantly diminish.

Diagram: ¹H NMR Coupling Network Below is a logical diagram illustrating the expected spin-spin coupling relationships between the non-exchangeable protons of the molecule.

Caption: Predicted ¹H-¹H coupling (J) relationships.

¹³C NMR Spectroscopy: The Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about their hybridization and electronic state. For this compound, four distinct signals are expected.

Expected ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale & Key Insights |

| C-2 (Oxetane CH) | ~78 - 82 | This methine carbon is bonded to oxygen, shifting it significantly downfield. Its attachment to the CH₂NH₂ group further contributes to this shift.[11] |

| C-4 (Oxetane CH₂) | ~65 - 70 | This methylene carbon is also bonded to the ring oxygen, resulting in a downfield shift, though less pronounced than C-2.[11] |

| C-5 (Aminomethyl CH₂) | ~40 - 45 | This carbon is attached to the electron-withdrawing nitrogen atom, causing a moderate downfield shift compared to a standard alkane carbon.[13] |

| C-3 (Oxetane CH₂) | ~28 - 32 | Being the only carbon not directly attached to a heteroatom, C-3 is the most upfield (shielded) signal in the spectrum.[11] |

Experimental Protocol: ¹³C NMR Spectrum Acquisition

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-50 mg in 0.6 mL solvent) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to a 400 MHz ¹H instrument) NMR spectrometer.

-

Technique: A standard proton-decoupled sequence is used to produce a spectrum of singlets, simplifying interpretation. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ groups.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule by detecting their vibrational frequencies. For this compound, the primary amine and the cyclic ether are the most prominent features.

Expected IR Absorptions:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group & Insights |

| ~3350 and ~3450 | N-H Asymmetric & Symmetric Stretch | Medium, Sharp | Primary Amine (R-NH₂): The presence of two distinct, sharp peaks in this region is a definitive marker for a primary amine. This distinguishes it from secondary amines (one peak) and tertiary amines (no peaks).[13][14][15] |

| ~2850 - 2960 | C-H Aliphatic Stretch | Strong | Alkyl C-H: These absorptions confirm the presence of sp³ hybridized C-H bonds in the oxetane ring and aminomethyl group. |

| ~1580 - 1650 | N-H Bend (Scissoring) | Medium | Primary Amine (R-NH₂): This bending vibration provides further confirmation of the primary amine functional group.[15] |

| ~1085 - 1150 | C-O-C Asymmetric Stretch | Strong | Cyclic Ether (Oxetane): A strong, prominent peak in this region is characteristic of the C-O stretching vibration in an ether. The strained nature of the oxetane ring may influence the exact position.[16] |

| ~665 - 910 | N-H Wag | Broad, Strong | Primary Amine (R-NH₂): This out-of-plane bending vibration is another characteristic feature of primary and secondary amines.[15] |

Experimental Protocol: IR Spectrum Acquisition

-

Sample Preparation: As this compound is a liquid[17][18], the simplest method is to prepare a neat sample.

-

Method: Place one drop of the liquid between two polished salt plates (e.g., NaCl or KBr) to create a thin film.

-

Instrumentation: Place the salt plates in the sample holder of an FTIR spectrometer and acquire the spectrum.

-

Analysis: Identify the key absorption bands and correlate them with the expected functional groups.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern upon ionization.

Expected Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular formula is C₄H₉NO. The exact mass is 87.0684 g/mol .[6] A prominent peak at m/z = 87 is expected.

-

Nitrogen Rule: The molecular weight (87) is an odd number, which is consistent with the presence of a single (an odd number of) nitrogen atom in the molecule.[14]

Primary Fragmentation Pathway: α-Cleavage

The most characteristic fragmentation for amines is α-cleavage, where the bond between the carbon α and β to the nitrogen atom breaks.[13][19] This process is driven by the formation of a stable, resonance-stabilized iminium cation. For this compound, this involves the cleavage of the C2-C5 bond.

Diagram: Dominant Fragmentation Pathway This diagram illustrates the α-cleavage mechanism, which is the most probable initial fragmentation event.

Caption: Predicted α-cleavage fragmentation in EI-MS.

Expected Fragment Ions:

| m/z | Proposed Ion | Fragmentation Pathway & Insights |

| 87 | [C₄H₉NO]⁺˙ | Molecular Ion (M⁺): The parent ion. Its presence confirms the molecular weight. |

| 57 | [M - CH₂NH]⁺ | Loss of the aminomethyl radical via cleavage within the ring, a common pathway for cyclic ethers.[20] |

| 43 | [C₃H₇]⁺ or [C₂H₃O]⁺ | Can arise from further fragmentation of the oxetane ring. |

| 30 | [CH₂NH₂]⁺ | Base Peak: This iminium ion results from α-cleavage. It is highly stabilized by resonance and is therefore expected to be the most abundant fragment (the base peak).[13] |

Experimental Protocol: Mass Spectrum Acquisition

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or a GC-MS interface.

-

Ionization: Use Electron Ionization (EI) at 70 eV, a standard method for generating fragment-rich spectra.

-

Analysis: The instrument separates the resulting ions based on their mass-to-charge ratio (m/z).

-

Interpretation: Analyze the resulting spectrum to identify the molecular ion peak and propose structures for the major fragment ions to corroborate the molecular structure.

Integrated Spectroscopic Analysis: A Holistic Approach

True structural confirmation comes from the synthesis of information from all spectroscopic techniques. The workflow below illustrates how data from each method is integrated to build a complete and validated picture of the molecule.

Diagram: Integrated Spectroscopic Workflow

Caption: Workflow for structural elucidation.

By following this workflow, a researcher can confidently confirm the structure of this compound. The ¹H and ¹³C NMR data establish the precise carbon and proton skeleton, IR spectroscopy confirms the presence of the critical primary amine and ether functional groups, and mass spectrometry validates the molecular weight and provides corroborating fragmentation evidence. Together, these techniques provide a self-validating system for structural assignment, ensuring the high degree of certainty required in research and drug development.

References

- El-Nakat, J., et al. (2009). Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes. National Institutes of Health.

- Jokisaari, J., et al. (1973). The chemical shifts and couplings of the oxetane protons with the error limits calculated by LAOCN3. ResearchGate.

- Denmark, S.E. An Exploration of Oxetanes: Synthesis and Relevance. University of Illinois Urbana-Champaign.

- OpenStax. (2023). 24.10 Spectroscopy of Amines. OpenStax Organic Chemistry.

- Illinois State University. (2015). Infrared Spectroscopy. Department of Chemistry.

- Griti. (2016). Infrared Spectroscopy Alcohols, Ethers, Amines Overview. YouTube.

- Burkhard, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, ACS Publications.

- University of Calgary. IR Spectroscopy Tutorial: Amines. Department of Chemistry.

- ResearchGate. 1 H NMR spectra (CDCl 3 ) of oxetane and POx. ResearchGate.

- Wenzel, T. J., & Lovely, A. E. (2008). Chiral NMR discrimination of amines: analysis of secondary, tertiary, and prochiral amines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Chirality, 20(3-4), 370-8.

- Chemistry LibreTexts. (2024). 24.10: Spectroscopy of Amines. Chemistry LibreTexts.

- Wikipedia. Fragmentation (mass spectrometry). Wikipedia.

- Wipf, P., et al. (2012). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, ACS Publications.

- Problems in Chemistry. (2023). Mass Spectrometry Part 4-Fragmentation in Ethers. YouTube.

- ResearchGate. Differentiation of Chiral Compounds Using NMR Spectroscopy. ResearchGate.

- PubChem. 1-(Oxetan-2-yl)methanamine. National Center for Biotechnology Information.

- ResearchGate. Oxetanes in Drug Discovery: Structural and Synthetic Insights. ResearchGate.

- OpenOChem Learn. Interpreting ¹H NMR. OpenOChem Learn.

- Stepan, A. F., et al. (2011). Oxetane Synthesis via Alcohol C–H Functionalization. Journal of the American Chemical Society, 133(41), 16402-16405.

- Chemistry LibreTexts. (2023). NMR - Interpretation. Chemistry LibreTexts.

- Mohamad, S. N., et al. (2021). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Oxetane Synthesis via Alcohol C–H Functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 2091328-57-1 [chemicalbook.com]

- 6. 1-(Oxetan-2-yl)methanamine | C4H9NO | CID 20293931 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Interpreting | OpenOChem Learn [learn.openochem.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]

- 12. researchgate.net [researchgate.net]

- 13. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. This compound | 2091328-57-1 [sigmaaldrich.com]

- 18. This compound | 2091328-57-1 [sigmaaldrich.com]

- 19. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 20. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Safe Handling and Storage of (S)-Oxetan-2-ylmethanamine for Research and Development Professionals

Introduction: A Profile of a Key Building Block

(S)-Oxetan-2-ylmethanamine (CAS No. 2091328-57-1) is a chiral primary amine that has emerged as a significant building block for drug discovery and development professionals.[1][2][3] Its structure uniquely combines the stereochemical definition of a chiral amine with the advantageous physicochemical properties of an oxetane ring.[1] The oxetane scaffold, a four-membered ether heterocycle, is increasingly utilized in medicinal chemistry as a bioisostere for gem-dimethyl or carbonyl groups.[1][4] Incorporating this motif can favorably modulate key drug-like properties, including aqueous solubility, metabolic stability, and three-dimensionality, which can enhance binding interactions with biological targets.[1]

However, the very features that make this compound synthetically attractive—a nucleophilic primary amine and a strained oxetane ring—also necessitate a thorough understanding of its handling and safety profile. This guide provides a comprehensive overview of the critical safety data, handling protocols, and emergency procedures required to work with this compound safely and effectively in a research environment.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2091328-57-1 | [5][6] |

| Molecular Formula | C4H9NO | [5][6] |

| Molecular Weight | 87.12 g/mol | [5][6] |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | ~130.9 °C (at 760 mmHg) | [7] |

| Flash Point | ~41.1 °C | [2] |

| Density | ~1.0 g/cm³ | [2][7] |

| Storage Temperature | 2-8 °C, protect from light | [2][6] |

Hazard Identification and Comprehensive Risk Assessment

A critical step before handling any chemical is a thorough risk assessment. The hazard profile of this compound is primarily defined by its amine functionality, leading to irritant and potentially harmful properties upon exposure.